molecular formula C9H14O3 B6278533 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid CAS No. 1378746-32-7

2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid

Cat. No.: B6278533
CAS No.: 1378746-32-7
M. Wt: 170.21 g/mol
InChI Key: IVGZHAOAAATSEE-UHFFFAOYSA-N
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Description

2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid is a bicyclic organic compound with a carboxylic acid group. It is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane ring system.

    Hydroxylation: The introduction of the hydroxyl group at the 2-position of the bicyclo[2.2.1]heptane ring.

Industrial Production Methods

Industrial production methods for 2-{2-hydroxybicyclo[22 the compound can be synthesized on a larger scale using the same synthetic routes mentioned above, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)5-9(12)4-6-1-2-7(9)3-6/h6-7,12H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGZHAOAAATSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901148
Record name NoName_222
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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